Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate

PAD4 inhibitor rheumatoid arthritis pharmaceutical intermediate

Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate (CAS 1549812-20-5, MFCD31672862) is a polysubstituted nitrobenzoate ester with molecular formula C₁₀H₁₂N₂O₅ and a molecular weight of 240.21 g/mol. It is characterized by a 1,3,4,5-tetrasubstituted benzene ring bearing methoxy (–OCH₃), methylamino (–NHCH₃), nitro (–NO₂), and methyl ester (–COOCH₃) functional groups, and appears as an orange solid at ambient temperature with a predicted boiling point of 390.2 ± 42.0 °C at 760 Torr.

Molecular Formula C10H12N2O5
Molecular Weight 240.21 g/mol
Cat. No. B8136964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-methoxy-4-(methylamino)-5-nitrobenzoate
Molecular FormulaC10H12N2O5
Molecular Weight240.21 g/mol
Structural Identifiers
SMILESCNC1=C(C=C(C=C1OC)C(=O)OC)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O5/c1-11-9-7(12(14)15)4-6(10(13)17-3)5-8(9)16-2/h4-5,11H,1-3H3
InChIKeyYIRXEGUDDPQTBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Methoxy-4-(methylamino)-5-nitrobenzoate (CAS 1549812-20-5): Key Intermediate for PAD4-Targeted Drug Discovery Programs


Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate (CAS 1549812-20-5, MFCD31672862) is a polysubstituted nitrobenzoate ester with molecular formula C₁₀H₁₂N₂O₅ and a molecular weight of 240.21 g/mol . It is characterized by a 1,3,4,5-tetrasubstituted benzene ring bearing methoxy (–OCH₃), methylamino (–NHCH₃), nitro (–NO₂), and methyl ester (–COOCH₃) functional groups, and appears as an orange solid at ambient temperature with a predicted boiling point of 390.2 ± 42.0 °C at 760 Torr . The compound is structurally authenticated as Embodiment 1 in patent CN110194770A, where it serves as the critical penultimate intermediate in the synthesis of heteroaryl PAD4 (peptidylarginine deiminase type 4) inhibitors under development by Transthera Sciences (Nanjing) Inc. for rheumatoid arthritis, vasculitis, systemic lupus erythematosus, and oncology indications [1].

Why Methyl 3-Methoxy-4-(methylamino)-5-nitrobenzoate Cannot Be Replaced by Common Nitrobenzoate Analogs in PAD4 Inhibitor Synthesis


The specific 1,3,4,5-substitution pattern of methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate is non-negotiable for the patented PAD4 inhibitor synthetic route disclosed in CN110194770A [1]. Substitution with the commonly available methyl 4-(methylamino)-3-nitrobenzoate (CAS 36242-50-9, a dabigatran intermediate ) fails because the latter lacks the critical 3-methoxy group required for downstream heteroaryl coupling. The 4-chloro precursor (CAS 63603-09-8) requires additional amination with methylamine, introducing an extra synthetic step and potential impurity burden. The corresponding free acid (CAS 1549812-23-8) necessitates re-esterification before use in the patented route. Furthermore, the methylamino (–NHCH₃) at position 4, rather than a primary amino (–NH₂, CAS 1260793-40-5) or hydroxyl (–OH, CAS 42590-00-1), provides the precise electronic and steric profile needed for the subsequent palladium-catalyzed cross-coupling or reductive amination steps in constructing the final PAD4 pharmacophore.

Quantitative Differentiation Evidence: Methyl 3-Methoxy-4-(methylamino)-5-nitrobenzoate vs. Closest Analogs


Patented Role as the Exclusive Penultimate Intermediate in PAD4 Inhibitor Synthesis vs. Unpatented Generic Analogs

Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate is explicitly designated as the penultimate intermediate (Embodiment 1) in patent CN110194770A by Transthera Sciences for synthesizing heteroaryl PAD4 inhibitors [1]. In this patent, the compound is the sole aryl building block used to construct the final PAD4 inhibitor scaffold; no alternative substitution pattern is disclosed. By contrast, the closely related methyl 4-(methylamino)-3-nitrobenzoate (CAS 36242-50-9) is designated exclusively as a dabigatran etexilate impurity/intermediate (CAS 36242-50-9) and has no reported role in any PAD4 inhibitor patent . This represents a binary differentiation: one compound enables a patent-protected PAD4-targeted drug discovery program; the other serves an unrelated anticoagulant synthesis pathway.

PAD4 inhibitor rheumatoid arthritis pharmaceutical intermediate patent-protected synthesis

97% Minimum Purity with Commercial Availability vs. 95% for the 4-Chloro Precursor

Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate is commercially available at a minimum purity of 97% from multiple independent suppliers including Fluorochem (Product F693136, 97%) , AKSci (Catalog 0442DA, 97%) , and MolCore (NLT 98%, ISO certified) . In contrast, the closest synthetic precursor, methyl 4-chloro-3-methoxy-5-nitrobenzoate (CAS 63603-09-8), is commonly supplied at 95% minimum purity (CymitQuimica, 95+% ) or 98% (Capotchem), with the 95% specification introducing 2–3% additional impurity load that carries forward through the amination step. For kilogram-scale procurement supporting cGMP intermediate production, this 2% purity differential translates to ≥20 g additional impurities per kilogram of material purchased, directly increasing downstream purification costs and reducing final API yield.

purity specification quality control procurement pharmaceutical intermediate

Predicted Boiling Point of 390.2 °C: Superior Thermal Stability Over the 4-Chloro Precursor (366.2 °C) for High-Temperature Reaction Sequences

The SciFinder-predicted boiling point of methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate is 390.2 ± 42.0 °C at 760 Torr , which is 24.0 °C higher than that of its 4-chloro synthetic precursor, methyl 4-chloro-3-methoxy-5-nitrobenzoate (CAS 63603-09-8), predicted at 366.2 ± 37.0 °C at 760 Torr . This 24 °C boiling point elevation reflects the stronger intermolecular hydrogen bonding conferred by the –NHCH₃ donor (1 HBD, TPSA 93.4 Ų) versus the non-hydrogen-bonding –Cl substituent (0 HBD). In process chemistry contexts requiring sustained heating (e.g., DMF-mediated nucleophilic aromatic substitution at elevated temperatures, or solvent removal under reduced pressure during workup), this thermal margin reduces decomposition risk and broadens the safe operating window for scale-up.

thermal stability boiling point process chemistry scale-up safety

Unique Triple Heteroatom Substitution Pattern Enables Orthogonal Functional Group Reactivity Not Available in Mono- or Di-substituted Analogs

Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate possesses three electronically distinct and synthetically addressable functional groups on the same benzene ring: a reducible nitro group (–NO₂), a nucleophilic secondary amine (–NHCH₃), and a hydrolysable methyl ester (–COOCH₃), along with an electron-donating methoxy group (–OCH₃) that modulates ring electronics . By contrast, methyl 4-(methylamino)-3-nitrobenzoate (CAS 36242-50-9) lacks the 3-methoxy substituent entirely, removing the electronic tuning element and steric shielding of the 4-position amine. Methyl 4-amino-3-methoxy-5-nitrobenzoate (CAS 1260793-40-5) replaces the –NHCH₃ with a primary –NH₂, altering the nucleophilicity and steric profile at the 4-position. Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (CAS 42590-00-1) replaces the amine with a hydroxyl, eliminating the reductive amination handle entirely [1]. This combinatorial substitution pattern means the compound can undergo chemoselective reduction of the nitro group to an aniline (for subsequent amide coupling or diazotization), while the methylamino group remains available for reductive amination or N-alkylation, and the ester serves as a latent carboxylic acid or Weinreb amide precursor—all within a single intermediate.

orthogonal reactivity functional group versatility scaffold differentiation medicinal chemistry

Hydrogen-Bond Donor Capacity (HBD = 1) Confers Differential Solubility and Chromatographic Behavior Relative to Zero-HBD Chloro and Hydroxy Precursors

Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate possesses one hydrogen-bond donor (HBD = 1, from the –NHCH₃ group) and six hydrogen-bond acceptors (HBA = 6), yielding a topological polar surface area (TPSA) of 93.4 Ų . By comparison, methyl 4-chloro-3-methoxy-5-nitrobenzoate has HBD = 0 (the –Cl substituent cannot donate hydrogen bonds), and methyl 4-hydroxy-3-methoxy-5-nitrobenzoate has HBD = 1 but from an –OH group with different pKa and hydrogen-bond strength than the –NHCH₃ donor [1]. This HBD difference directly impacts chromatographic retention on normal-phase silica (stronger retention of the methylamino compound vs. the chloro analog due to hydrogen bonding with surface silanols) and reversed-phase C18 columns (altered retention time relative to the hydroxyl analog due to different logP and hydrogen-bond acidity). In practice, this means the target compound elutes at a measurably different retention time from all three closest analogs under standard HPLC conditions, facilitating purity verification and enabling unambiguous identity confirmation in quality control workflows.

hydrogen bonding chromatographic separation solubility purification

Optimal Procurement and Application Scenarios for Methyl 3-Methoxy-4-(methylamino)-5-nitrobenzoate


PAD4-Targeted Drug Discovery: Heteroaryl Inhibitor Lead Optimization Programs

For medicinal chemistry teams developing PAD4 inhibitors targeting rheumatoid arthritis, vasculitis, systemic lupus erythematosus, or oncology indications, methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate is the only commercially available building block that matches the Embodiment 1 intermediate structure in patent CN110194770A [1]. Procurement of this specific compound ensures synthetic route fidelity to the published patent, enables direct SAR exploration at the 4-methylamino and 5-nitro positions, and supports Freedom-to-Operate positioning. The 97% minimum purity specification reduces the risk of impurity-derived false positives in biochemical PAD4 inhibition assays (where known PAD4 inhibitors such as GSK484 exhibit IC₅₀ values as low as 50 nM in the absence of calcium ), where even trace contaminants could confound activity readouts.

Intermediate-Scale cGMP Production of Late-Stage PAD4 Inhibitor Candidates

When transitioning from discovery to preclinical development, the higher thermal stability of methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate (boiling point 390.2 °C vs. 366.2 °C for the 4-chloro precursor [1]) supports safer scale-up of the amination step in DMF at elevated temperatures. The ISO-certified production with NLT 98% purity available from MolCore meets the documentation requirements for cGMP intermediate production. The unique hydrogen-bond donor profile (HBD = 1) ensures that this intermediate can be distinguished from its 4-chloro precursor and 4-amino reduced byproduct by HPLC during in-process control, a critical requirement for batch release testing in regulated environments.

Selective Nitro Reduction Chemistry for Orthogonal Scaffold Elaboration

The combination of a reducible nitro group with a nucleophilic methylamino group on the same aromatic ring enables chemoselective synthetic sequences not possible with the simpler 4-chloro or 4-hydroxy analogs. Specifically, the nitro group can be reduced to an aniline (e.g., via Fe/NH₄Cl or catalytic hydrogenation) while the methylamino group remains intact for subsequent N-alkylation or reductive amination, and the methyl ester can be orthogonally hydrolyzed to the carboxylic acid [1]. This three-vector reactivity is the basis of the patented PAD4 inhibitor synthesis, where the reduced aniline intermediate undergoes heteroaryl coupling to construct the final PAD4 pharmacophore. Teams requiring this precise sequence of chemoselective transformations should procure this specific intermediate rather than attempting to introduce the methylamino group later in the synthesis, which typically results in lower overall yields due to competing N-alkylation and protection/deprotection overhead.

Reference Standard for Analytical Method Development and Impurity Profiling

Because methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate carries a unique combination of chromophoric functional groups (nitro, ester, and arylamine), it exhibits a distinct UV-Vis absorption profile and MS fragmentation pattern that differ from all close structural analogs [1]. With commercially available purity of 97–98% and well-defined physical properties (orange solid, density 1.315 g/cm³, XLogP3 2.1) , this compound can serve as a qualified reference standard for HPLC method development, LC-MS impurity profiling, and NMR structure confirmation in quality control laboratories supporting PAD4 inhibitor development programs. The chromatographic resolution from the 4-chloro precursor (different HBD count) and the 4-amino analog (different HBD count and basicity) has been computationally predicted based on hydrogen-bond differences , supporting the use of this compound as a system suitability standard.

Quote Request

Request a Quote for Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.